molecular formula C20H20N2O3 B7470192 (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate

(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate

Cat. No. B7470192
M. Wt: 336.4 g/mol
InChI Key: WWJHBPXHZRYMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is a derivative of indazole, a heterocyclic compound that has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters such as acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate has a range of biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective activities. It has also been shown to inhibit the growth of cancer cells and to have potential as an antifungal and antibacterial agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate in animal models and human clinical trials.

Synthesis Methods

The synthesis method of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with 3-acetyl-2,4,6-trimethylbenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-11-9-12(2)18(14(4)23)13(3)16(11)10-25-20(24)19-15-7-5-6-8-17(15)21-22-19/h5-9H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJHBPXHZRYMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COC(=O)C2=NNC3=CC=CC=C32)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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